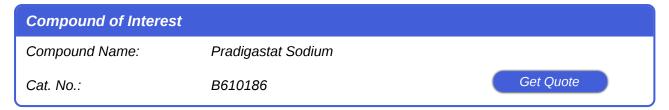


Pradigastat Sodium vs. Other DGAT1 Inhibitors: A Comparative Efficacy Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

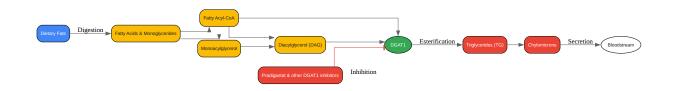
Dipeptidyl-peptidase-4 (DGAT1) inhibitors represent a promising therapeutic strategy for managing hypertriglyceridemia, particularly in rare genetic disorders like familial chylomicronemia syndrome (FCS). By blocking the final and committed step in triglyceride synthesis in the small intestine, these agents aim to reduce the production and secretion of chylomicrons, thereby lowering plasma triglyceride levels. This guide provides a comparative overview of the efficacy of Pradigastat (LCQ908), a DGAT1 inhibitor that has undergone clinical investigation for FCS, against other notable DGAT1 inhibitors, supported by available experimental data.

Mechanism of Action: DGAT1 Inhibition

Diacylglycerol acyltransferase 1 (DGAT1) is a key enzyme in the triglyceride synthesis pathway. It catalyzes the final step, the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride (TG).[1] In the small intestine, DGAT1 is highly expressed in enterocytes and plays a crucial role in the absorption of dietary fats. By inhibiting DGAT1, compounds like Pradigastat reduce the synthesis of triglycerides within enterocytes, leading to decreased chylomicron formation and secretion into the bloodstream. This, in turn, lowers postprandial and fasting triglyceride levels.[2]

Signaling Pathway of DGAT1 in Triglyceride Synthesis





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Caption: DGAT1 catalyzes the final step of triglyceride synthesis.

Comparative Efficacy of DGAT1 Inhibitors

A direct head-to-head clinical trial comparing the efficacy of Pradigastat with other DGAT1 inhibitors in the same patient population is not available. The development of several other DGAT1 inhibitors was discontinued due to gastrointestinal side effects before extensive efficacy data in specific patient populations like FCS could be obtained.[3][4] The following tables summarize the available efficacy data for Pradigastat and other selected DGAT1 inhibitors from clinical and preclinical studies.

Table 1: Clinical Efficacy of Pradigastat in Familial Chylomicronemia Syndrome (FCS)



| Parameter | Pradigastat 10 mg/day | Pradigastat 20 mg/day | Pradigastat 40 mg/day |
|---|--|--|--|
| Mean Reduction in Fasting Triglycerides | No significant reduction | 41% | 70% |
| Study Population | 6 patients with FCS | 6 patients with FCS | 6 patients with FCS |
| Treatment Duration | 21 days | 21 days | 21 days |
| Clinical Trial | NCT01146522[2][5][6] | NCT01146522[2][5][6] | NCT01146522[2][5][6] |
| Adverse Events | Mild, transient gastrointestinal events[2] | Mild, transient gastrointestinal events[2] | Mild, transient gastrointestinal events[2] |

Table 2: Efficacy of Other DGAT1 Inhibitors in Clinical and Preclinical Studies



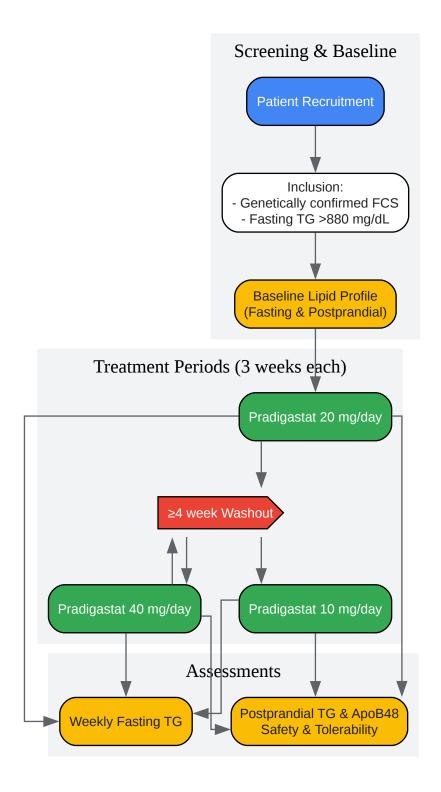
| Inhibitor | Study Population/ Model | Dose | Efficacy Outcome | Adverse Events | Reference |
|------------------------------------|--|---|--|--|-----------|
| AZD7687 | Healthy Male Subjects | ≥5 mg (single dose) | >75% decrease in incremental postprandial triglyceride AUC | Dose- dependent nausea, vomiting, and diarrhea | [7] |
| Overweight/O bese Men | >5 mg/day (1 week) | Dose- dependent reduction in postprandial serum triglycerides | Increased gastrointestin al side effects; 11/18 discontinued due to diarrhea | [8] | |
| PF-04620110 | Sprague- Dawley Rats (lipid challenge) | ≥0.1 mg/kg | Significant reduction in plasma triglyceride excursion | Not reported in this study | [9] |
| Healthy Volunteers (Phase I) | 0.3 - 21 mg (single and multiple doses) | N/A (Safety and PK study) | Common gastrointestin al adverse events (nausea, vomiting, diarrhea) | [10] | |

Experimental Protocols Pradigastat Clinical Trial (NCT01146522) Methodology

This was an open-label, sequential-treatment study involving six patients with genetically confirmed FCS.[2][5]



Experimental Workflow for Pradigastat Clinical Trial (NCT01146522)



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Caption: Workflow of the Pradigastat clinical trial in FCS patients.



- Patient Population: Six patients with a confirmed diagnosis of FCS.
- Study Design: Open-label, with three consecutive 21-day treatment periods, separated by washout periods of at least four weeks.
- Dosing Regimen: Patients received Pradigastat at 20 mg, 40 mg, and 10 mg once daily in a sequential manner.[2]
- Primary Efficacy Endpoint: Change in fasting triglyceride levels.
- Secondary Endpoints: Changes in postprandial triglycerides and apolipoprotein B48 (ApoB48) levels.
- Assessments: Fasting triglyceride levels were measured weekly. Postprandial lipid profiles
 were assessed at the beginning and end of each treatment period following a standardized
 low-fat meal. Safety and tolerability were monitored throughout the study.[2]

AZD7687 First-in-Human Study Methodology

This was a randomized, placebo-controlled, single ascending dose study in 80 healthy male subjects.[7]

- Study Population: Healthy male volunteers.
- Study Design: Randomized, placebo-controlled, single ascending dose cohorts.
- Dosing Regimen: Single oral doses of AZD7687 ranging from 1 mg to 60 mg, or placebo.
- Efficacy Assessment: Postprandial triglyceride excursion was measured for 8 hours after a standardized mixed meal with a high fat content (60%).
- Safety Assessment: Monitoring of adverse events, particularly gastrointestinal side effects.

Discussion and Conclusion

Pradigastat has demonstrated significant, dose-dependent reductions in fasting and postprandial triglycerides in patients with FCS, a population with a high unmet medical need. The observed efficacy, particularly at the 40 mg dose, highlights the potential of DGAT1







inhibition as a targeted therapy for this rare and severe hypertriglyceridemia. Importantly, in this small study, Pradigastat was reported to be safe and well-tolerated, with only mild and transient gastrointestinal side effects.[2]

In contrast, the development of other DGAT1 inhibitors, such as AZD7687 and PF-04620110, was hampered by the prevalence of gastrointestinal adverse events, primarily diarrhea, nausea, and vomiting.[7][8][10] While these agents also demonstrated proof-of-concept by reducing postprandial triglycerides, the narrow therapeutic window between efficacy and intolerable side effects led to the discontinuation of their development for broader indications like obesity and type 2 diabetes.

The differing outcomes between Pradigastat in FCS and other DGAT1 inhibitors in different populations may be attributable to several factors, including differences in the patient populations, the specific chemical properties of the inhibitors, and the dosing regimens employed. The underlying pathophysiology of FCS, with its profound impairment of chylomicron clearance, may create a scenario where the triglyceride-lowering effects of DGAT1 inhibition are more pronounced and the gastrointestinal side effects are either less severe or considered more acceptable given the severity of the disease.

In conclusion, while Pradigastat has shown promising efficacy in the orphan indication of FCS, the broader class of DGAT1 inhibitors has faced significant challenges due to gastrointestinal tolerability. Future research in this area may focus on developing DGAT1 inhibitors with improved gut selectivity or exploring combination therapies to mitigate adverse effects while preserving therapeutic efficacy.

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